1-(4-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea
Description
1-(4-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea is a disubstituted thiourea derivative featuring a 4-chloro-2-methylphenyl group and a 2,4-dimethoxyphenyl moiety linked via a thiourea (-N-C(=S)-N-) backbone. Thioureas are renowned for their structural versatility and applications in medicinal chemistry, materials science, and coordination chemistry. The chloro and methoxy substituents on the aromatic rings likely influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-8-11(17)4-6-13(10)18-16(22)19-14-7-5-12(20-2)9-15(14)21-3/h4-9H,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWATNTWDRSOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with 2,4-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Reduced aromatic rings.
Substitution: Substituted aromatic rings with various functional groups.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the thiourea group and the aromatic rings allows it to form hydrogen bonds and π-π interactions, which are crucial for its activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The 2-methyl group on the 4-chlorophenyl ring introduces steric hindrance, which may reduce packing efficiency in crystals or influence conformational flexibility in solution .
Hydrogen Bonding and Supramolecular Assembly
Hirshfeld surface analyses of thiourea derivatives highlight the role of substituents in dictating intermolecular interactions. For example:
- 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea : Forms dimers via N–H⋯S hydrogen bonds (S⋯H = 2.41 Å) and intramolecular N–H⋯O bonds (O⋯H = 1.98 Å) .
- Adamantyl thioureas (Compounds 2–6) : Exhibit diverse contacts (C⋯H, N⋯H, O⋯H) contributing 60–70% to crystal packing; nitro groups enhance O⋯H interactions .
- Target Compound : The methoxy groups may participate in C–H⋯O or O–H⋯S interactions, while the chloro substituents likely contribute to halogen bonding or Cl⋯H contacts.
Table 1: Comparative Hydrogen Bond Parameters in Thiourea Derivatives
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